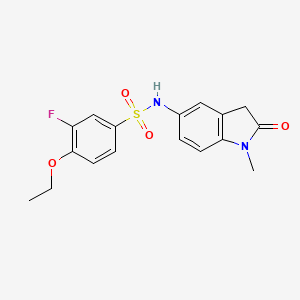
4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is a heterocyclic system that provides the skeleton to many important synthetic drug molecules . The indole nucleus is known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .Scientific Research Applications
Antimicrobial and Anticancer Evaluation
A study by Kumar et al. (2014) involved the synthesis of various benzenesulfonamide derivatives, including structures similar to 4-ethoxy-3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. These compounds were evaluated for their antimicrobial and anticancer activities. Some derivatives showed significant effectiveness against microbial strains and cancer cell lines, indicating potential applications in antimicrobial and anticancer therapies (Kumar et al., 2014).
Potential in Photodynamic Therapy for Cancer
Pişkin et al. (2020) explored the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Inhibitory Effects on Carbonic Anhydrase
Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and investigated their effects on carbonic anhydrase, an enzyme involved in various physiological processes. The study revealed potent inhibitory effects of these compounds, suggesting their potential utility in medical applications targeting carbonic anhydrase (Gul et al., 2016).
Synthesis and Bioactivity Studies
Another study by Gul et al. (2016) focused on the synthesis of new benzenesulfonamides with potential as carbonic anhydrase inhibitors. These compounds displayed interesting cytotoxic activities, which could be crucial for anti-tumor activity studies (Gul et al., 2016).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization, similar to the benzene ring . This interaction can result in changes at the molecular level, affecting the function of the target.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and biological context.
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-3-24-16-7-5-13(10-14(16)18)25(22,23)19-12-4-6-15-11(8-12)9-17(21)20(15)2/h4-8,10,19H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZMWPOQDXXCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2994136.png)
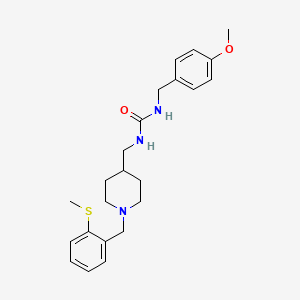
![4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B2994138.png)

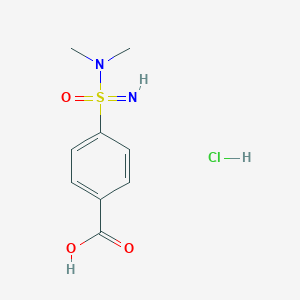
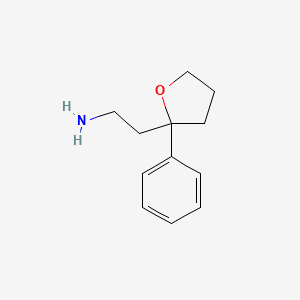


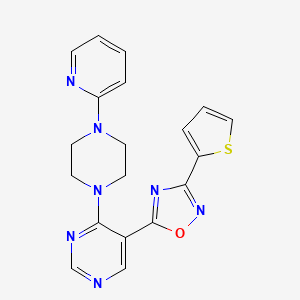
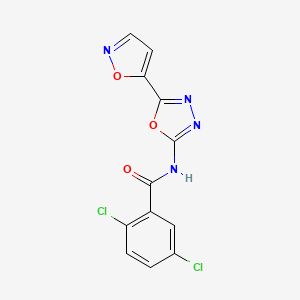
![Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2994150.png)

![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2994157.png)